Cupric glycinate
Description
Significance in Coordination Chemistry Research
The significance of cupric glycinate (B8599266) in coordination chemistry is multifaceted. It is a canonical example of geometric isomerism in square planar complexes, existing in both cis and trans forms. researchgate.net These isomers were among the first geometric isomers to be discovered and isolated, making them a subject of enduring academic interest. nih.gov The study of their synthesis, interconversion, and characterization provides a valuable educational tool for understanding the principles of stereochemistry in inorganic compounds. youtube.com
Furthermore, the complex is instrumental in investigating the interactions between metal ions and biological molecules. nih.gov As glycine (B1666218) is a fundamental building block of proteins, understanding its coordination behavior with metal ions like copper(II) offers insights into the role of metals in biological systems, including enzyme function and protein structure. nih.govat.ua The relative stability and distinct properties of its isomers have made it a subject for advanced research in physical inorganic chemistry, particularly in studies of solid-state transformations and reaction kinetics. rsc.orgagrologyjournal.com
Historical Development of Cupric Glycinate Studies
The study of this compound has a rich history spanning over a century and a half.
1841 : The complex was first reported, marking one of the early syntheses of a metal-amino acid complex. researchgate.netcymitquimica.com
1890 : The existence of two distinct forms of the complex was first noted, which were later understood to be the cis and trans geometric isomers. researchgate.netcymitquimica.com This discovery was a significant early milestone in the field of coordination isomerism.
Mid-20th Century : With the advent of modern analytical techniques, detailed structural studies began. X-ray crystallography confirmed the square planar coordination geometry and the distinct structures of the cis and trans isomers. google.com
Late 20th Century to Present : Research has continued to refine the understanding of the complex. The solid-state thermal isomerization from the cis to the trans form was reported, and quantum chemical methods have been used to investigate the mechanism of this transformation, suggesting a ring-twisting process. researchgate.netmdpi.com Ongoing studies explore its applications in catalysis and materials science, demonstrating the compound's continued relevance in contemporary chemical research. researchgate.netrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
32817-15-5 |
|---|---|
Molecular Formula |
C2H5CuNO2 |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Related CAS |
56-40-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Cupric Glycinate
Solution-Based Synthesis Approaches
Solution-based methods are common for synthesizing cupric glycinate (B8599266), typically involving the reaction of copper sources with glycine (B1666218) in a solvent.
Cupric glycinate can be synthesized by reacting copper(II) oxide (CuO) or basic copper(II) carbonate (Cu₂(OH)₂CO₃) with glycine.
From Copper(II) Oxide: The interaction between CuO and a glycine solution during heating has been employed. The reaction can be represented as: CuO + 2NH₂CH₂COOH → Cu(NH₂CH₂COO)₂ + H₂O. This method has been noted to sometimes produce pink metallic copper inclusions in the reaction products researchgate.net.
From Basic Copper(II) Carbonate: A more expedient method, yielding a complex compound of sufficient purity, involves the reaction of a suspension of basic copper(II) carbonate with glycine during heating. This route has reported yields as high as 97% researchgate.netagrologyjournal.com. The reaction can be generalized as: Cu₂(OH)₂CO₃ + 4NH₂CH₂COOH → 2Cu(NH₂CH₂COO)₂ + 3H₂O + CO₂ researchgate.net.
A widely utilized approach involves the reaction of various copper(II) salts with glycine in aqueous or mixed solvent systems.
Using Copper(II) Acetate (B1210297): A common method involves the reaction of copper(II) acetate monohydrate with glycine in aqueous ethanol (B145695). This reaction typically proceeds via a non-redox dissociative substitution mechanism and usually yields the cis isomer of bis(glycinato)copper(II) wikipedia.orgmurov.info. The general reaction is: Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂ (H₂O)ₓ] + 2 AcOH, where x = 0 or 1 wikipedia.org. This method involves dissolving copper(II) acetate monohydrate and glycine separately in water, heating them to near boiling, mixing the solutions, and then cooling to induce crystallization murov.info. Adding 1-propanol (B7761284) can aid in crystal formation murov.info.
Using Copper(II) Sulfate (B86663): this compound can be prepared by reacting copper(II) sulfate with glycine in an aqueous solvent. One reported method involves heating glycine in a solvent (45-55 °C), adding copper sulfate while stirring, and controlling the pH between 1 and 4. The mixture is then heated to 80 °C and reacted at 80-90 °C for 1.5-2.5 hours to form a this compound complex solution. Cooling this solution leads to the crystallization of this compound sulfate dihydrate google.com. This method emphasizes simple processing, a short production cycle, and high product purity google.com.
Using Copper(II) Chloride: Copper(II) chloride in methanol (B129727) has also been used as a starting material for synthesizing copper(II) glycinate complexes. The reaction mixture is typically heated under reflux for several hours pmf.unsa.baajol.info. For instance, dissolving glycine in methanol and adding a copper(II) chloride solution, followed by heating at 65 °C under reflux for approximately 5 hours, yields the complex pmf.unsa.ba.
Hydrothermal synthesis, involving reactions carried out under elevated temperature and pressure in sealed vessels, has been employed to prepare crystalline copper glycinate. One such compound, termed Bio-MOF-29, with the formula [Cu(C₂H₄NO₂)₂(H₂O)], has been synthesized hydrothermally scirp.orgscirp.orgeajournals.orgresearchgate.neteajournals.org. This method typically involves dissolving glycine and a copper salt (like copper chloride) in water, adjusting the pH (e.g., using sodium carbonate), transferring the solution to a Teflon-lined autoclave, and heating it at elevated temperatures (e.g., 150 °C) for several days. This process yields fine, blue, rod-like crystals scirp.orgeajournals.org. Bio-MOF-29 has been characterized as crystallizing in the orthorhombic crystal system with the P2₁2₁2₁ space group scirp.orgscirp.orgeajournals.orgresearchgate.neteajournals.org.
This compound can exist as geometric isomers, primarily cis and trans forms, due to the square planar coordination around the copper atom wikipedia.orgpmf.unsa.bascribd.comlibretexts.orgblogspot.comresearchgate.net.
The cis isomer of bis(glycinato)copper(II) monohydrate is often the kinetically favored product, forming readily at room temperature or with mild heating murov.infoscribd.comlibretexts.orgblogspot.com.
The trans isomer is thermodynamically more stable and can be obtained by heating the cis isomer. This conversion can be achieved by heating the reaction mixture under reflux conditions murov.infoscribd.comlibretexts.orgblogspot.com or by heating the isolated cis isomer in an oven at approximately 170 °C for an hour libretexts.org. IR spectroscopy is a key technique for differentiating between these isomers, with the trans form generally exhibiting fewer bands in specific spectral regions due to its greater symmetry wikipedia.orgpmf.unsa.ba.
Several reaction parameters significantly influence the purity, yield, and crystal morphology of synthesized this compound.
pH Control: Maintaining specific pH ranges is crucial. For example, in the synthesis using copper(II) sulfate and glycine, controlling the pH between 1 and 4, or more specifically between 1.8 and 3, is reported to yield high-purity products google.com. Deviations in pH can affect the speciation of copper and glycine in solution, influencing complex formation and stability researchgate.nettandfonline.comcore.ac.ukmedcraveonline.comresearchgate.net.
Temperature: Reaction temperature plays a vital role. Syntheses often involve heating the reactants to temperatures between 50 °C and 90 °C to facilitate complexation murov.infogoogle.compmf.unsa.ba. For instance, reacting at 80-90 °C for 1.5-2.5 hours is a common protocol google.com. Hydrothermal methods utilize significantly higher temperatures (e.g., 150 °C) under pressure scirp.orgeajournals.org. Temperature also influences crystal growth kinetics and morphology, with higher temperatures potentially leading to larger crystallite sizes electrochemsci.org.
Solvent Choice: The choice of solvent, whether water, ethanol, methanol, or mixtures thereof, impacts solubility, reaction rates, and the crystallization process wikipedia.orgmurov.infopmf.unsa.baajol.info.
Reactant Ratio: The molar ratio of copper(II) salt to glycine is important. For example, a 1:4.5 molar ratio of basic cupric carbonate to glycine has been specified for efficient chelation google.comgoogle.com.
Reaction Time: The duration of the reaction influences the completeness of the complex formation. Some methods specify reaction times ranging from 1.5 to 5 hours google.compmf.unsa.ba, while hydrothermal syntheses may extend to several days scirp.orgeajournals.org.
Crystallization and Purification: Post-reaction processing steps such as cooling, filtration, washing with solvents (e.g., water, ethanol, acetone, ether), and drying under vacuum are critical for isolating pure crystalline this compound murov.infogoogle.compmf.unsa.ba. Recrystallization from suitable solvents can further enhance purity pmf.unsa.ba.
Table of Compound Names:
| Common Name | Chemical Formula |
| This compound | Cu(NH₂CH₂COO)₂ |
| Copper(II) acetate | Cu(CH₃COO)₂ |
| Copper(II) sulfate | CuSO₄ |
| Copper(II) chloride | CuCl₂ |
| Glycine | NH₂CH₂COOH |
| Basic copper(II) carbonate | Cu₂(OH)₂CO₃ |
| Copper(II) oxide | CuO |
| Copper(II) glycinate monohydrate | Cu(NH₂CH₂COO)₂·H₂O |
| This compound sulfate dihydrate | CuSO₄·(NH₂CH₂COO)₂·2H₂O |
Advanced Structural Characterization and Isomerism of Cupric Glycinate Complexes
Crystallographic Analysis of Coordination Geometry
The solid-state structures of cupric glycinate (B8599266) exhibit significant complexity, with multiple crystalline forms and polymeric arrangements being commonly observed. X-ray diffraction techniques have been instrumental in elucidating these structures.
Single Crystal X-ray Diffraction Studies of Cupric Glycinate Hydrates
Single-crystal X-ray diffraction studies have identified several crystalline phases of this compound, including hydrated and anhydrous forms, as well as cis and trans isomers researchgate.netwikipedia.orgresearchgate.nettandfonline.com. The most frequently isolated form is the cis-monohydrate, cis-aquabis(glycinato)copper(II) wikipedia.org.
Studies have revealed that the cis-monohydrate complex, [Cu(glycinato)₂(H₂O)], typically crystallizes in the orthorhombic crystal system, often within the space group P2₁2₁2₁ researchgate.netwikipedia.orgresearchgate.netnih.gov. For instance, one determination reported lattice parameters of a = 5.1920 Å, b = 10.6850 Å, and c = 13.5535 Å for this phase nih.gov. Other studies have reported slightly different values, such as a = 5.21 Å, b = 10.81 Å, c = 13.49 Å wikipedia.org, or a = 10.8053(3) Å, b = 5.2101(1) Å, c = 13.4983(4) Å researchgate.net.
The anhydrous cis-complex has also been characterized, crystallizing in the space group P2₁2₁2₁ with lattice parameters such as a = 10.0673(7) Å, b = 5.3152(4) Å, and c = 13.212(1) Å researchgate.net. The trans-hydrated complex typically crystallizes in the monoclinic space group I2/a, with reported lattice parameters including a = 14.8218(3) Å, b = 5.2321(1) Å, c = 9.6408(2) Å, and β = 87.243(1)° researchgate.net. The anhydrous trans form crystallizes in the monoclinic space group P2₁/c researchgate.netresearchgate.net.
Analysis of Bond Lengths, Angles, and Distorted Geometries around Copper(II) Centers
In crystalline this compound complexes, the copper(II) ion typically exhibits a coordination geometry that deviates from ideal geometries due to the Jahn-Teller effect characteristic of d⁹ metal ions researchgate.netacs.org. The glycinate ligand acts as a bidentate chelating ligand, coordinating through one nitrogen atom and one carboxylate oxygen atom, forming a five-membered chelate ring tandfonline.comresearchgate.net.
In the cis-monohydrate, the four glycinate ligand atoms chelating the copper ion are nearly coplanar, with root-mean-square deviations from their least-squares plane often around 0.035 Å researchgate.net. The coordination of a water molecule to the copper center results in a distorted square-pyramidal geometry researchgate.netresearchgate.net. In some instances, a further axial coordination by a carbonyl oxygen atom from an adjacent molecule can occur, leading to a tetragonally distorted octahedral environment researchgate.netat.ua.
Selected bond lengths observed in cis-aquabis(glycinato)copper(II) include Cu-N bonds typically ranging from approximately 1.9 to 2.0 Å, and Cu-O (carboxylate) bonds of similar magnitude researchgate.netiucr.orgnih.govdntb.gov.ua. The axial Cu-O (water) bonds are significantly longer, often in the range of 2.4 to 2.7 Å researchgate.netresearchgate.netacs.orgnih.gov, indicating weaker interactions at these positions. This elongation of axial bonds is a common feature in Cu(II) complexes with square-pyramidal or distorted octahedral geometries researchgate.netacs.org.
Table 1: Selected Bond Lengths in cis-aquabis(glycinato)copper(II)
| Bond | Length (Å) | Reference |
| Cu—N | ~1.9 - 2.0 | researchgate.netiucr.orgnih.govdntb.gov.ua |
| Cu—O | ~1.9 - 2.0 | researchgate.netiucr.orgnih.govdntb.gov.ua |
| Cu—O(axial) | ~2.4 - 2.7 | researchgate.netresearchgate.netacs.orgnih.gov |
Polymeric Chain Formation and Supramolecular Assembly in Crystalline this compound
In the solid state, this compound units often assemble into extended structures, forming one-dimensional (1D) coordination polymers researchgate.netrsc.orgresearchgate.net. These polymers are typically constructed through the bridging of copper centers by the free carboxylate oxygens of the glycinate ligands tandfonline.comresearchgate.net. Adjacent polymeric chains are then further stabilized by a network of intermolecular hydrogen bonds, involving N-H and O-H groups from the glycinate ligands and coordinated water molecules researchgate.netrsc.orgresearchgate.net. These hydrogen bonding interactions play a crucial role in the formation of three-dimensional supramolecular architectures researchgate.netresearchgate.netkashanu.ac.ir. In some cases, transformations between different dimensionalities (e.g., 1D to 2D polymers) have been observed upon heating researchgate.net.
Geometric Isomerism: Cis and Trans Forms of Bis(glycinato)copper(II)
Bis(glycinato)copper(II) can exist in two geometric isomeric forms: cis and trans. This isomerism arises from the arrangement of the two bidentate glycinate ligands around the central copper(II) ion. In the cis isomer, the two nitrogen atoms (or the two carboxylate oxygen atoms) of the glycinate ligands are positioned on the same side of the coordination plane, while in the trans isomer, they are on opposite sides wikipedia.orgajol.infowpmucdn.com.
Experimental Differentiation of Isomers
Several spectroscopic techniques can be employed to distinguish between the cis and trans isomers of bis(glycinato)copper(II). Infrared (IR) spectroscopy is particularly useful, as the symmetry differences between the isomers lead to variations in the number and position of characteristic vibrational bands, such as those associated with C-N, C-O, and Cu-N stretching modes wikipedia.orgajol.infopmf.unsa.ba. For instance, the trans isomer, possessing higher symmetry, generally exhibits fewer bands in the fingerprint region (750-200 cm⁻¹) compared to the cis isomer pmf.unsa.ba. Specific Cu-N stretching vibrations have been reported at approximately 477 cm⁻¹ for the trans isomer and around 471 and 454 cm⁻¹ for the cis isomer pmf.unsa.ba.
X-ray crystallography remains the definitive method for differentiating these isomers, providing direct structural evidence of the ligand arrangement wikipedia.org. Electron paramagnetic resonance (EPR) spectroscopy has also been utilized, with studies indicating distinct ¹⁴N hyperfine coupling constants for the cis (approximately 33 MHz) and trans (approximately 29 MHz) isomers wpmucdn.com.
Proposed Mechanisms for Isomer Interconversion
The interconversion between cis and trans forms of bis(glycinato)copper(II) is a subject of considerable interest. Theoretical studies, employing quantum chemical methods, have proposed mechanisms for this isomerization researchgate.net. A favored mechanism involves a "ring-twisting" process, where the glycine (B1666218) ligands remain bidentally coordinated to the copper ion throughout the transformation. This process is calculated to have a relatively low electronic reaction barrier, around 7.9 kcal/mol researchgate.net. Ring-opening mechanisms are considered energetically less favorable researchgate.net.
Experimental observations suggest that the cis isomer is kinetically stabilized in the solid state, likely due to specific crystal packing arrangements researchgate.net. At elevated temperatures or in solution, isomerization can occur. High temperatures can promote the cis to trans conversion through a ring-twisting mechanism wikipedia.orgresearchgate.net. In solution, while the trans isomer may be thermodynamically more stable, both cis and trans forms can coexist in equilibrium at room temperature, with EPR studies confirming this dynamic behavior wpmucdn.comresearchgate.net.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Structures
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique employed to elucidate the electronic structure, bonding, and orientation of molecules adsorbed on solid surfaces. In the context of copper-glycine interactions, NEXAFS studies have been instrumental in understanding the adsorption structures formed by glycine and related amino acids on copper surfaces, providing insights into the coordination environment and the nature of chemical bonding at the interface.
Research investigating the adsorption of glycine on copper surfaces, particularly the Cu{110} facet, has utilized NEXAFS in conjunction with other surface science techniques like X-ray Photoelectron Spectroscopy (XPS) and Density Functional Theory (DFT) calculations. These studies reveal that glycine molecules adopt specific adsorption geometries, often involving deprotonation of the carboxylate group and coordination to surface copper atoms. The NEXAFS spectra provide detailed information about the electronic transitions, which are sensitive to the local chemical environment and molecular orientation.
Key findings from NEXAFS investigations indicate that glycine molecules typically bind to the copper surface through both their carboxylate oxygen atoms and the amino nitrogen atom, forming an asymmetric "triangular footprint" on the surface. This bidentate coordination mode, involving two oxygen atoms and one nitrogen atom bonded to surface copper atoms, has been consistently observed reading.ac.ukstfc.ac.uk. NEXAFS spectra have also provided evidence for the presence of both zwitterionic and anionic forms of glycine on the copper surface, with the anionic species often being dominant, particularly after annealing researchgate.net. Furthermore, the technique has been used to infer the orientation of the adsorbed molecules, suggesting that the negatively charged carboxylate group is positioned closest to the surface researchgate.net. For instance, studies on alanine, a similar amino acid, on Cu{110} using NEXAFS have quantified the tilt angles of the carboxylate group relative to the surface, providing precise geometric parameters stfc.ac.uk.
These spectroscopic analyses are crucial for understanding the fundamental interactions at metal-organic interfaces, which are relevant to catalysis, materials science, and surface chemistry. The data derived from NEXAFS contribute to building detailed models of how glycine molecules arrange and bond on copper substrates.
Adsorption Structure Parameters from NEXAFS and Related Studies
The following table summarizes key geometric and bonding parameters determined for amino acid adsorption on copper surfaces, as informed by NEXAFS and complementary techniques.
| Parameter | Value (Glycine on Cu{110}) | Value (Alanine on Cu{110}) | Reference |
| O-Cu Bond Length 1 | 1.93 Å | N/A | reading.ac.uk |
| O-Cu Bond Length 2 | 2.18 Å | N/A | reading.ac.uk |
| N Atom Displacement (from atop site) | 0.41 Å | N/A | reading.ac.uk |
| Carboxylate Tilt Angle (in-plane) | N/A | 26° | stfc.ac.uk |
| Carboxylate Tilt Angle (out-of-plane) | N/A | 45° | stfc.ac.uk |
| Bonding Configuration | Bidentate (2 O, 1 N) | Bidentate (2 O, 1 N) | reading.ac.ukstfc.ac.uk |
| Dominant Species on Surface | Zwitterionic/Anionic | Zwitterionic/Anionic | researchgate.net |
Applications in Chemical Research
Catalytic Activity
Copper complexes are known for their versatile catalytic activity due to copper's accessible oxidation states. trans-bis(glycinato)copper(II) has been identified as an efficient, inexpensive, and recyclable heterogeneous catalyst for several organic transformations.
Formylation of Amines : The trans isomer has been shown to be a highly active catalyst for the formylation of various secondary amines using carbon dioxide (CO₂) and hydrogen (H₂) under solvent-free conditions. rsc.orgrsc.org This reaction is significant as it utilizes CO₂, a greenhouse gas, as a C1 building block for synthesizing formamides, which are valuable industrial chemicals. rsc.org
Ullmann-Type Coupling Reactions : The glycinatocopper(II) complex has been used as a catalyst for the cross-coupling of phenols with aryl halides. researchgate.net This represents a type of Ullmann condensation, a key reaction for forming carbon-oxygen bonds in the synthesis of diaryl ethers.
The heterogeneous nature of the catalyst is advantageous as it can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of activity. researchgate.net
Role in Materials Science
Cupric glycinate serves as a useful precursor in the synthesis of various copper-containing materials due to its well-defined composition and decomposition behavior.
Precursor for Copper/Graphene Composites : Through thermal decomposition (thermolysis) at high temperatures (e.g., 450-550°C), this compound, formed in situ from glycine (B1666218) and a copper salt, can produce a composite material consisting of a carbonaceous matrix (with graphitic character) doped with metallic copper and traces of copper oxides. mdpi.com These composites have potential applications in electronics due to their enhanced electrical conductivity. mdpi.com
Synthesis of Copper Ferrite : Polynuclear coordination compounds containing copper, iron, and glycine have been used as precursors for the synthesis of copper ferrite (CuFe₂O₄) via thermal decomposition. beilstein-journals.org The glycine ligand in the precursor complex acts as a fuel during the combustion process, allowing for the formation of the ferrite at lower temperatures than traditional solid-state methods.
Precursor for Nanoparticles : While many syntheses of copper or copper oxide nanoparticles use simpler salts like copper sulfate (B86663) or copper chloride, copper complexes like this compound can also serve as precursors. nih.govnih.gov The controlled thermal decomposition of the complex can lead to the formation of copper oxide nanoparticles, with the decomposing organic ligand influencing the final particle size and morphology.
Computational and Theoretical Approaches to Cupric Glycinate Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic and geometric characteristics of copper-glycine complexes. This method allows for the calculation of molecular geometries, electronic distributions, and energy landscapes, offering a detailed atomic-level understanding of these systems.
Energetic and Structural Preferences of Cis and Trans Isomers
The coordination of glycine (B1666218) to copper(II) can lead to the formation of stereoisomers, primarily cis and trans configurations, particularly in bis(glycinato)copper(II) complexes. Theoretical studies have explored the relative stability and structural preferences between these isomers. In bulk solution, Cu(II)-bis(glycinato) complexes have been shown to exist in equilibrium between cis and trans isomers, with the trans isomer often being thermodynamically favored in isolation due to potentially lower electrostatic repulsion between carboxylate groups wpmucdn.comresearchgate.net. However, the stability and preference can be influenced by the surrounding environment, such as in lipid bilayers where steric effects can favor cis conformations wpmucdn.com. DFT calculations have been employed to model these isomerization processes, revealing reaction barriers for cis-to-trans conversion, often involving ring-twisting mechanisms researchgate.net. The energy difference between cis and trans isomers has been calculated, with some studies indicating that in aqueous solution, the energy differences are reduced, and many conformers are stabilized compared to the gas phase researchgate.netsibran.ru. For instance, calculations using the B3LYP method with explicit water molecules suggest that the inclusion of water molecules is crucial for modeling isomerization mechanisms involving the interchange of glycine and water oxygen atoms sibran.ru.
Theoretical Studies on Electrocatalytic Pathways on Glycine-Modified Copper Surfaces
The application of glycine-modified copper surfaces in electrocatalysis, particularly for carbon dioxide (CO₂) electroreduction, has been a significant area of theoretical research. DFT calculations are instrumental in understanding the reaction mechanisms and identifying key intermediates. Studies have shown that glycine modification can enhance the selectivity of CO₂ electroreduction towards hydrocarbons on copper electrodes researchgate.netresearchgate.net. DFT calculations reveal that the zwitterionic form of adsorbed glycine, specifically the -NH₃⁺ group, can stabilize crucial intermediates like CHO* by interacting with them researchgate.netresearchgate.net. This stabilization lowers the kinetic barriers for C-C coupling, thereby promoting the formation of multi-carbon products such as ethanol (B145695) researchgate.net. Theoretical investigations into the electrocatalytic pathways suggest that glycine acts as a promoter by influencing the electronic structure and adsorption properties of the copper surface, leading to improved catalytic performance researchgate.netscispace.com.
First-Principles Molecular Dynamics Simulations for Vibrational Spectra and Anharmonicity
Beyond static DFT calculations, first-principles molecular dynamics (AIMD) simulations are employed to capture the dynamic behavior of glycinate (B8599266) adsorbed on copper surfaces, particularly focusing on vibrational spectra and anharmonicity acs.orgnih.govcam.ac.uknih.gov. Molecular vibrations within hydrogen-bonded networks, as found in surface-adsorbed amino acids, are often significantly anharmonic, making them poorly described by conventional normal-mode analysis acs.orgnih.gov. AIMD simulations allow for the direct computation of vibrational spectra and thermal ellipsoids by simulating the atomic motion over time acs.orgnih.govcam.ac.uk. These simulations can reveal signatures of hydrogen bonding and vibrational anisotropy, providing a more accurate representation of experimental spectroscopic data, such as Reflection Absorption Infrared Spectroscopy (RAIRS) acs.orgnih.gov. The anharmonic frequencies derived from AIMD have shown better agreement with experimental data than harmonic frequencies in some cases nih.gov. These dynamic simulations are particularly valuable for systems exhibiting flat potential energy landscapes that lead to sampling of multiple local energy minima nih.gov.
Theoretical Modeling of Proton Hyperfine Couplings in Copper-Glycine Systems
The theoretical modeling of proton hyperfine couplings in copper-glycine systems is crucial for interpreting Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopic data nih.gov. Quantum mechanical calculations, often at the DFT level, are used to compute proton hyperfine tensors. These studies have identified correlations between the geometric features of copper sites and the hyperfine parameters of ligand-bound protons nih.gov. For instance, experimental variations in proton isotropic hyperfine coupling values (aiso) have been correlated with dihedral angles using cosine-square dependencies. For Cα-bound hydrogens, the relationship is described as aiso = −1.09 + 8.21cos²θ MHz, and for amino hydrogens, aiso = −6.16 + 4.15cos²φ MHz nih.gov. These dependencies suggest mechanisms like hyperconjugation for spin density transfer to hydrogen 1s-orbitals nih.gov. DFT calculations have confirmed these systematic changes in couplings with dihedral angles, although they sometimes overestimate the experimental sensitivity for amino hydrogen couplings nih.gov.
Computational Analysis of Adsorption Mechanisms and Surface Interactions
Computational methods, primarily DFT, are extensively used to analyze the adsorption mechanisms and surface interactions of glycine and its derivatives on copper surfaces researchgate.netstfc.ac.ukreading.ac.ukmdpi.comescholarship.orgbohrium.comresearchgate.net. Studies on glycine adsorption on Cu(110) reveal that the amino acid deprotonates upon adsorption, forming a glycinate species that binds to the surface through its carboxylate oxygen atoms and the amino nitrogen atom researchgate.netreading.ac.uk. The most stable adsorption structures typically involve binding through both functional groups, often in a μ₃ configuration, where the adsorbate interacts with multiple surface copper atoms researchgate.netreading.ac.uk. DFT calculations have been used to compare the stability of different proposed adsorption geometries, identifying the most energetically favorable configurations researchgate.netstfc.ac.uk. These studies also investigate the electronic structure of the adsorption complex, providing insights into the nature of the covalent and electrostatic interactions between glycine and the copper surface researchgate.netstfc.ac.uk. For example, the adsorption of glycinate on Cu{110} results in a stable structure where the N atom is near an atop site, and the O atoms form bonds with different lengths to adjacent Cu atoms reading.ac.uk.
Prediction of Spectroscopic Parameters and Vibrational Modes
DFT calculations are also employed to predict various spectroscopic parameters, including vibrational modes, which can be compared with experimental data such as Infrared (IR) and Raman spectroscopy materialsciencejournal.orgactascientific.comtandfonline.com. For glycine itself, DFT calculations at the B3LYP/6-31G* level have been used to optimize geometries and calculate harmonic vibrational wavenumbers, with scaling factors applied to improve agreement with experimental values materialsciencejournal.org. These calculations assign specific vibrational modes, such as NH₂ stretching, scissoring, and rocking vibrations, as well as C-H stretching and bending modes, and COO stretching and bending modes materialsciencejournal.orgactascientific.comtandfonline.com. When glycine is adsorbed on copper surfaces, AIMD simulations provide anharmonic vibrational frequencies that are valuable for interpreting experimental spectra like RAIRS acs.orgnih.gov. These studies highlight how hydrogen bonding and surface interactions influence these vibrational frequencies, for instance, by softening NH₂ stretch modes or stiffening CN torsional modes nih.gov.
Compound List:
Cupric glycinate (Copper(II) glycinate)
Glycine
Glycinate
Copper(II) complexes of amino acids
Bis(glycinato)copper(II)
Coordination Chemistry Principles Applied to Cupric Glycinate
Ligand Binding Modes and Chelation Characteristics of Glycinate (B8599266) with Copper(II)
The glycinate anion (H₂NCH₂COO⁻), derived from the deprotonation of the amino acid glycine (B1666218), predominantly functions as a bidentate ligand in its coordination with copper(II). bartleby.com This binding occurs through the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group, forming a stable five-membered chelate ring. wikipedia.orgblogspot.com This N,O-bidentate chelation is the most common coordination mode for amino acids with metal ions. wikipedia.org The resulting bis(glycinato)copper(II) complex, often formulated as [Cu(glycinate)₂(H₂O)ₓ], typically exhibits a square planar geometry around the central copper atom, an arrangement that is energetically favorable for d⁹ metal complexes. wikipedia.org
The structure of cupric glycinate can exist as both cis and trans geometric isomers due to the unsymmetrical nature of the glycinate ligand and the square planar coordination. wikipedia.orgwikipedia.org The cis isomer, where the two nitrogen atoms (and two oxygen atoms) are adjacent to each other, is often isolated as a monohydrate, cis-[Cu(gly)₂(H₂O)]. wikipedia.org In this form, the copper(II) ion is in a distorted octahedral environment, with the two glycinate ligands forming the square plane and water and a carbonyl oxygen from a neighboring molecule occupying the axial positions. at.ua The trans isomer, with the nitrogen atoms on opposite sides of the copper ion, can be obtained by heating the cis form. blogspot.com In some solid-state structures, glycinate can act as a terdentate ligand by using the carbonyl oxygen to bridge to an adjacent copper atom, in addition to the primary chelation. at.ua
The coordination environment of copper(II) in these complexes is often subject to a Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in an electronically degenerate state. nih.gov This effect is evident in the crystal structure of a two-dimensional copper-glycinate coordination polymer, where the axial Cu—O distances are significantly longer than the equatorial Cu—O and Cu—N bond lengths. nih.gov In aqueous solutions, X-ray absorption spectroscopy has shown that the bis(glycinato)copper(II) complex has a distorted octahedral geometry with two bidentate glycinate ligands in the equatorial plane and two water molecules in the axial positions. acs.org Similarly, the mono(glycinato)copper(II) complex adopts an axially elongated octahedral structure with one bidentate glycinate and two water molecules in the equatorial plane, and two more water molecules at the axial sites. acs.org
Determination of Formation Constants and Speciation Diagrams in Aqueous Solutions
The interaction between copper(II) ions and glycinate in aqueous solutions results in the formation of several complex species, primarily [Cu(Gly)]⁺ and Cu(Gly)₂. rsc.orgnih.gov The relative concentrations of these species are dependent on the pH of the solution and the total concentrations of copper and glycine. libretexts.orgelectrochemsci.org The stability of these complexes is quantified by their formation constants (also known as stability constants), which have been extensively studied using various techniques, including potentiometry and spectrophotometry. nih.goviaea.orgresearchgate.net
The formation of these complexes can be described by the following stepwise equilibria:
Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺, with a stepwise formation constant, K₁
[Cu(Gly)]⁺ + Gly⁻ ⇌ Cu(Gly)₂, with a stepwise formation constant, K₂
Note: The exact values can vary depending on experimental conditions such as ionic strength and temperature.
Speciation diagrams, which plot the fractional abundance of each species as a function of pH, are powerful tools for visualizing these equilibria. In the copper(II)-glycine system, at very low pH (below 2), copper exists predominantly as the free hydrated ion, Cu²⁺(aq). electrochemsci.orgcore.ac.uk As the pH increases, the [Cu(Gly)]⁺ complex begins to form, typically becoming significant in the pH range of 2 to 4. rsc.orgelectrochemsci.org With a further increase in pH, the bis-complex, Cu(Gly)₂, becomes the dominant species, especially in the pH range of 3 to 12. rsc.orgelectrochemsci.org At pH values above 12, copper hydroxides may start to precipitate. electrochemsci.org These diagrams clearly illustrate the competition between protons and copper(II) ions for the glycinate ligand. libretexts.org The formation of the stable chelate complexes involves the deprotonation of glycine's amino group. rsc.org
Influence of Ancillary Ligands and Anions on Coordination Spheres and Complex Stability
The coordination sphere and stability of this compound complexes can be significantly influenced by the presence of other ligands, known as ancillary ligands, and various anions in the solution. at.uaacs.org These additional species can coordinate to the copper(II) center, often occupying the axial positions of the coordination polyhedron, or even replace the glycinate ligands, leading to the formation of mixed-ligand complexes. at.uanih.gov
Research has shown that anions such as chloride (Cl⁻), bromide (Br⁻), sulfate (B86663) (SO₄²⁻), perchlorate (B79767) (ClO₄⁻), and nitrate (B79036) (NO₃⁻) can be incorporated into the structure of copper(II) glycinate. at.ua For example, complexes like chloroglycinatoaquacopper(II), [Cu(gly)(Cl)H₂O], and bromoglycinatoaquacopper(II), [Cu(gly)(Br)H₂O], have been synthesized. at.ua In these complexes, the anion directly coordinates to the copper ion. The nature of the anion can affect the bonding within the complex. Infrared spectroscopy studies suggest that perchlorate and nitrate groups can act as bidentate ligands in some of these mixed-anion complexes. at.ua
The introduction of these ancillary ligands and anions can alter the geometry and stability of the resulting complex. In the solid state, the crystal structure of cis-[Cu(gly)₂]H₂O shows a six-coordinated copper(II) with two long Cu-O bonds, one with a water molecule and the other with a carbonyl oxygen from an adjacent molecule. at.ua These loosely bonded axial ligands can be replaced by various anions to form monomeric mixed-ligand complexes. at.ua
In solution, the presence of other potential ligands leads to competitive equilibria. For instance, in a system containing copper(II), glycine, and another amino acid or a different chelating agent, mixed-ligand complexes can form. The stability of these mixed complexes depends on the relative affinities of the ligands for the copper(II) ion and statistical factors. The formation of such complexes is a key principle in many biological and environmental systems where multiple potential ligands are present. nih.gov The use of ancillary ligands is also a synthetic strategy to create di-, tri-, and tetranuclear copper(II) complexes with specific structural and magnetic properties. acs.org
Role of Hydrogen Bonding Networks in Stabilizing this compound Architectures
Hydrogen bonding plays a crucial role in stabilizing the three-dimensional structures of this compound in the solid state. nih.gov These non-covalent interactions involve hydrogen atoms acting as a bridge between two electronegative atoms, typically oxygen or nitrogen. In the crystal lattices of this compound complexes, extensive hydrogen bonding networks are formed, linking the individual complex units into larger supramolecular architectures.
In the crystal structure of a two-dimensional copper-glycinate coordination polymer, the individual 2D networks are linked together via N-H···O hydrogen bonds to form a three-dimensional arrangement. nih.gov These interactions occur between the amino groups of the glycinate ligands and the carboxylate oxygen atoms of adjacent complex units.
For the common monohydrate form, cis-bis(glycinato)copper(II) monohydrate, the coordinated water molecule is a key participant in the hydrogen bonding network. It can act as a hydrogen bond donor, with its hydrogen atoms interacting with carboxylate oxygens of neighboring complexes. Simultaneously, the oxygen atom of the water molecule can act as a hydrogen bond acceptor, interacting with the N-H groups of nearby glycinate ligands. These interactions effectively create a robust network that holds the crystal lattice together.
Redox Properties of Copper(II) in Glycinate Complexes
The redox behavior of the copper(II) center in glycinate complexes is a key aspect of their chemistry, with the Cu(II)/Cu(I) couple being particularly important. The coordination of glycinate ligands to the copper ion significantly influences its redox potential. The stability of the complexes formed with both Cu(II) and Cu(I) dictates the ease of the reduction or oxidation process. researchgate.net
In aqueous solutions, the Cu(II)-glycinate complexes can undergo photochemical redox reactions. Under UV irradiation, an intramolecular ligand-to-metal charge transfer (LMCT) can occur from the carboxylate group to the Cu(II) center. acs.org This process leads to the reduction of Cu(II) to Cu(I) and the concomitant oxidative decomposition of the amino acid ligand. acs.org
Electrochemical studies, such as cyclic voltammetry, have been used to investigate the redox properties of these complexes. The formal potential of the Cu(II)/Cu(I) redox couple is affected by the number of glycinate ligands and the pH of the solution. The general trend is that the formation of stable Cu(II) complexes with glycinate makes the reduction to Cu(I) more difficult (i.e., the redox potential becomes more negative) compared to the hydrated Cu(II) ion. Conversely, if the Cu(I) state is also stabilized by coordination, the redox potential will be shifted accordingly.
Diverse Research Applications of Cupric Glycinate in Chemical and Material Science
Agricultural Applications as Chelated Micronutrients
In agriculture, cupric glycinate (B8599266) serves as a highly effective source of copper, an essential micronutrient for plant growth. Its chelated structure facilitates improved absorption and translocation within plant tissues, making it a valuable tool for correcting copper deficiencies and enhancing crop performance.
Research has demonstrated the positive effects of using cupric glycinate for the pre-sowing treatment of seeds, a process known as encrustation. Studies on winter barley have shown that treating seeds with this compound can significantly improve germination rates by 9–27% compared to untreated control seeds (seeds treated with distilled water). mipolytech.educationagrologyjournal.comagrologyjournal.com This enhancement is attributed to the role of copper in various enzymatic activities crucial for early seed development.
The treatment not only boosts germination but also promotes more vigorous early growth, as evidenced by greater sprout and root lengths in treated seeds. agrologyjournal.comresearchgate.net Laboratory studies confirm that using complex compounds of copper with organic chelating ligands, like glycine (B1666218), for seed treatment is feasible and beneficial. These compounds are noted for their high stability, water solubility, and efficient absorption by plants, which are considered cost-effective and environmentally sound attributes for improving crop yields and grain biochemical indicators. mipolytech.educationresearchgate.netresearchgate.net
Table 1: Effect of this compound Seed Treatment on Winter Barley Germination
| Treatment | Germination Rate (%) | Sprout Length (cm) | Root Length (cm) |
|---|---|---|---|
| Control (Distilled Water) | 72 | 11.2 | 12.4 |
| This compound (20 g Cu/ton) | 99 | 14.8 | 16.2 |
| This compound (40 g Cu/ton) | 94 | 14.5 | 15.8 |
| Cupric Ethylenediaminetetraacetate (20 g Cu/ton) | 72 | 11.4 | 12.5 |
When compared to other forms of copper, this compound often demonstrates superior performance. In a comparative study, winter barley seeds treated with this compound showed significantly better germination and seedling growth than seeds treated with a complex of copper and ethylenediaminetetraacetate (EDTA). agrologyjournal.com While this compound treatment resulted in germination rates exceeding the control by up to 27%, the copper-EDTA complex had no significant effect on germination or sprout characteristics. mipolytech.educationagrologyjournal.comagrologyjournal.com
In animal nutrition, which provides insights into bioavailability, copper glycinate is recognized as being more stable and easier for the body to absorb compared to inorganic copper salts like copper sulfate (B86663) or copper oxide. vetnova.co.in This improved bioavailability from chelation reduces unwanted mineral interactions and ensures a more consistent supply of copper. vetnova.co.in While direct comparisons in plants show varied results depending on conditions, studies evaluating different copper chemical formulations on walnut trees noted that copper chelates can have a high phytotoxicity compared to the low negative effect of copper sulfate and copper hydroxide, indicating that the choice of copper form is critical for specific crops and applications. researchgate.net
The application of this compound can influence both soil ecology and plant biochemistry. The use of chelated micronutrients is intended to improve the ecological condition of the soil. agrologyjournal.comresearchgate.net Copper is a critical component of numerous plant enzymes and proteins, playing a vital role in photosynthesis, respiration, and lignin biosynthesis. frontiersin.org
Studies on basil have shown that applying copper in a chelated form can enhance the uptake of other essential minerals, including potassium (K), magnesium (Mg), iron (Fe), calcium (Ca), and manganese (Mn). frontiersin.org Furthermore, such applications have led to improved photosynthetic performance, as indicated by a higher net CO2 assimilation rate. frontiersin.org Copper's involvement in germination is also linked to its role in providing tryptophan, a precursor for the synthesis of growth-stimulating hormones. mdpi.com However, high concentrations of copper in soil can negatively impact soil biological processes, particularly in acidic soils where copper is more mobile. Research on soybeans grown in soil amended with copper showed that copper nanoparticles significantly altered the nutrient quality, decreasing root nitrogen and phosphorus while increasing leaf potassium content. nih.gov The concentration of copper in roots serves as a more sensitive indicator of its bioavailability in the soil than concentrations in the shoots. nih.gov
Material Science and Engineering Applications
The unique coordination chemistry of this compound makes it a valuable building block in material science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and for its specific mechanical properties relevant to industrial formulations.
This compound has been successfully used to synthesize a porous compound known as a Bio-Metal-Organic Framework, specifically named Bio-MOF-29. scirp.orgscirp.orgresearchgate.net This material is synthesized hydrothermally using glycine as a biological linker molecule with a copper metal center. scirp.orgscirp.org166.62.7 Single-crystal X-ray diffraction analysis revealed that Bio-MOF-29 crystallizes in an orthorhombic system with a P212121 space group, forming a one-dimensional crystal lattice. scirp.orgscirp.orgresearchgate.net In its structure, the copper cation is coordinated to one water molecule and two bidentate glycinate ligands, creating a distorted octahedral geometry. scirp.orgscirp.org
The porous nature of this copper glycinate-based MOF makes it a candidate for adsorption applications. researchgate.net Research has demonstrated its capability to adsorb various pharmaceutical drugs, including terazosine hydrochloride, telmisartan, glimpiride, and rosuvastatin. scirp.orgscirp.org The adsorption of these drugs into the framework was confirmed using High-Performance Liquid Chromatography (HPLC), Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD) studies. scirp.org The TGA plot of the pure Bio-MOF-29 shows a stable framework up to 250°C, after which decomposition begins. scirp.orgscirp.org This stability and demonstrated adsorption capacity highlight its potential for use in drug storage and delivery systems. researchgate.net
Table 2: Characterization and Adsorption Properties of Bio-MOF-29 (this compound MOF)
| Property | Details |
|---|---|
| Chemical Formula | [Cu(C₂H₄NO₂)₂(H₂O)] |
| Synthesis Method | Hydrothermal |
| Crystal System | Orthorhombic scirp.orgscirp.orgresearchgate.net |
| Space Group | P2₁2₁2₁ scirp.orgscirp.orgresearchgate.net |
| Adsorbed Molecules (in vitro) | Terazosine hydrochloride, Telmisartan, Glimpiride, Rosuvastatin scirp.orgscirp.org |
| Thermal Stability | Stable up to 250°C scirp.orgscirp.org |
The mechanical properties of this compound are crucial for its application in the pharmaceutical industry, particularly for the process of tableting dietary supplements. researchgate.netrsc.org Studies using high-pressure synchrotron powder X-ray diffraction and density functional theory (DFT) calculations have been conducted on copper glycinate hydrate (Cu[O₂CCH₂NH₂]₂·H₂O). researchgate.netrsc.org
These analyses determined that the material is a one-dimensional coordination polymer. researchgate.netrsc.org The measured bulk modulus (K₀) is approximately 13.9 GPa, a value comparable to small organic drug crystals and significantly smaller than inorganic dietary supplements. researchgate.netrsc.org This indicates a relatively soft lattice. The calculated Young's moduli range from 13.55 to 35.75 GPa, revealing a significant elastic anisotropy, meaning the material's stiffness depends on the direction of the applied force. researchgate.netrsc.org This directional dependence is directly related to its underlying atomic structure, where adjacent polymer chains are linked via hydrogen bonding. researchgate.net This quantitative information is valuable for optimizing the formulation and tableting processes of supplements containing this compound. researchgate.netrsc.org
Table 3: Mechanical Properties of this compound Hydrate
| Mechanical Property | Value | Significance |
|---|---|---|
| Bulk Modulus (K₀) | ~13.9 GPa researchgate.netrsc.org | Indicates compressibility, comparable to soft organic crystals. |
| Young's Modulus (E) | 13.55–35.75 GPa researchgate.netrsc.org | Shows significant elastic anisotropy (direction-dependent stiffness). |
| Structure Type | 1D Coordination Polymer researchgate.netrsc.org | Polymeric chains are linked by hydrogen bonds, influencing mechanical behavior. |
Electrocatalytic Applications in Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide (CO2) into valuable multi-carbon (C2+) products is a significant area of research for sustainable fuel and chemical production. Copper-based electrocatalysts are unique in their ability to facilitate this conversion. ucdavis.edu Recent computational studies, specifically using density functional theory (DFT) calculations, have investigated the modification of copper surfaces with glycine to enhance the CO2 electroreduction process. rsc.org
These studies indicate that the interaction between the glycine molecule and reaction intermediates can alter the reaction energies involved in CO2 electroreduction. rsc.org The modification of copper catalysts aims to lower the high energy barrier required for the reaction and promote the crucial C-C coupling steps needed to form C2+ products like ethanol (B145695) and ethylene. ucdavis.eduresearchgate.net While much of the experimental work has focused on various morphologies of copper catalysts which primarily yield single-carbon products, the theoretical groundwork suggests that surface modification with organic molecules like glycine could be a promising strategy to improve selectivity towards more complex and valuable multi-carbon compounds. rsc.orgyoutube.com
Environmental Chemical Processes
This compound plays a central role in innovative and environmentally benign hydrometallurgical processes for extracting copper from its ores. Glycine-based leaching systems, often referred to as Glycine Leaching Technology (GLT), utilize alkaline glycine solutions to selectively dissolve copper from various minerals, including oxides and sulfides like chalcopyrite. cloudfront.netsemanticscholar.org In this process, glycine acts as a lixiviant, complexing with copper to form stable, soluble this compound complexes (specifically bis(glycinato)copper(II)). cloudfront.netmdpi.com
A key advantage of this methodology is its selectivity and environmental profile. The alkaline conditions prevent the dissolution of undesirable gangue minerals, particularly iron, which remains in the residue as a filterable iron hydroxide. cloudfront.netsemanticscholar.org This is a significant improvement over traditional acid leaching, which often dissolves large amounts of iron and is unsuitable for ores rich in acid-consuming minerals like carbonates. cloudfront.netmdpi.com The process is effective for a range of copper sources, including low-grade ores, concentrates, and tailings. cloudfront.netsemanticscholar.org Research has demonstrated high copper extraction efficiencies, which can be enhanced by optimizing parameters such as glycine concentration, pH, and the use of oxidizing agents. mdpi.commdpi.comresearchgate.net
| Mineral Source | Leaching System | Key Conditions | Copper Extraction (%) | Reference |
|---|---|---|---|---|
| Chalcopyrite | Glycine-Ammonia | Gly:Cu ratio 4:1, 72h, ambient temp. | 91.5% | mdpi.com |
| Malachite (MM) | Glycine-H₂O₂ | pH 10, 60 min | 96.3% | mdpi.com |
| Cuprite (MC) | Glycine-H₂O₂ | pH 10, 150 min | 69.7% | mdpi.com |
| Gold-Copper Concentrate | Glycine with Peroxide | 1% Peroxide | 80% | researchgate.net |
Biochemical and Biotechnological Research Tools
The study of this compound complexes serves as a fundamental model for understanding the complex interactions between copper ions and amino acids within biological systems. libretexts.orgsserc.org.uk As copper is essential for numerous biological processes, investigating how it binds to and is transported by biomolecules is crucial. sserc.org.uk this compound, being a simple and stable copper-amino acid chelate, provides a prototype for these interactions. libretexts.orgacs.org
Structural investigations, such as X-ray absorption and X-ray diffraction studies on this compound in aqueous solutions, provide detailed information on coordination geometry, bond distances, and the structure of these complexes in a state relevant to biological fluids. acs.org These studies have confirmed that in a bis(glycinato)copper(II) complex, the glycine ligands form five-membered chelate rings, binding to the copper ion through both the amino and carboxylate groups in a square planar configuration. acs.orgwikipedia.org This foundational knowledge helps elucidate the binding mechanisms of copper in more complex biopolymers like proteins and enzymes, where such interactions are vital for function. sserc.org.uk The formation of these complexes is highly dependent on pH, which is a key factor in biological environments. libretexts.org
In animal nutrition research, this compound is investigated as an organic source of copper, often compared to the inorganic source, copper sulfate. Studies in animal models, such as growing pigs, have explored how different copper sources affect gut health by analyzing the microbiome-metabolome response. nih.gov These studies provide insights into the bioavailability of copper and its subsequent impact on intestinal microbial communities and metabolic profiles.
| Parameter | This compound Group | Copper Sulfate Group |
|---|---|---|
| Copper Digestibility | Higher | Lower |
| Blood Hemoglobin | Higher | Lower |
| Plasma Iron | Higher | Lower |
| Plasma IGF-1 | Higher | Lower |
| Key Fecal Microbiota Change | Increased Lachnospiraceae | Increased Synergistetes |
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing and characterizing Cupric glycinate in laboratory settings?
- Methodological Answer : this compound can be synthesized via aqueous reactions between glycine and copper salts (e.g., CuSO₄) under controlled pH (typically 6–8). Characterization involves spectroscopic techniques:
- UV-Vis Spectroscopy : To confirm d-d transitions of Cu²⁺ in the visible range (e.g., λ~800 nm) .
- FTIR : To identify coordination via glycine’s carboxylate (-COO⁻) and amine (-NH₂) groups (peaks at ~1600 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- XRD : To verify crystalline structure and compare with known databases (e.g., ICDD PDF-4+) .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis (EA) : Quantify %C, %H, %N, and %Cu to validate stoichiometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of water ligands at 100–150°C) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([Cu(glycinate)₂]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer :
- Potentiometric Titration : Measure stability constants (logβ) across pH 2–10 to identify dominant species (e.g., [Cu(gly)₂], [Cu(gly)(H₂O)₂]⁺) .
- Cyclic Voltammetry (CV) : Track redox behavior (e.g., Cu²⁺ ↔ Cu⁺) at varying pH; shifts in half-wave potentials (E₁/₂) indicate stability changes .
- UV-Vis Kinetics : Monitor absorbance changes (e.g., ligand displacement by OH⁻ at pH >7) .
Q. How should researchers resolve contradictory data on this compound’s complexation behavior under varying ligand concentrations?
- Methodological Answer :
- Systematic Concentration Gradients : Test glycinate concentrations (0.01–1.0 M) at fixed pH to isolate ligand-to-metal ratio effects .
- Multi-Method Validation : Combine CV (for redox activity), FTIR (for bonding shifts), and EA (for stoichiometry) to cross-verify results .
- Data Modeling : Apply the Schwarzenbach method to calculate conditional stability constants and reconcile discrepancies .
Q. What frameworks are effective for designing hypothesis-driven studies on this compound’s biological interactions?
- Methodological Answer :
- PICOT Framework : Define P opulation (e.g., cell lines), I ntervention (this compound dosage), C omparison (free Cu²⁺ vs. complexed), O utcome (oxidative stress markers), and T ime (exposure duration) .
- FINER Criteria : Ensure hypotheses are F easible (e.g., in vitro models), I nteresting (novel mechanisms), N ovel (understudied copper complexes), E thical, and R elevant (e.g., neurodegenerative disease links) .
Q. How can researchers conduct a rigorous systematic review of this compound literature?
- Methodological Answer :
- Database Selection : Use PubMed , SciFinder , and Web of Science with keywords: “this compound,” “copper-amino acid complexes,” “stability constants,” “biological activity” .
- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies (2000–2025), exclude non-English papers and supplier data (e.g., ) .
- Quality Assessment : Evaluate methods (e.g., controlled experiments), sample sizes, and statistical rigor using PRISMA guidelines .
Data Analysis & Contradiction Management
Q. What statistical approaches are suitable for analyzing this compound’s dose-response effects in cellular assays?
- Methodological Answer :
- ANOVA with Tukey’s Test : Compare multiple doses (e.g., 0–100 µM) on cell viability (MTT assay) .
- IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations .
- Confounding Variables : Control for pH, serum content, and Cu²⁺ speciation in media .
Q. How can conflicting results on this compound’s redox activity be addressed?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions (pH, temperature, electrode calibration) .
- Collaborative Studies : Cross-validate findings with independent labs using shared protocols .
- Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., E₁/₂ shifts at pH >5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
